2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide
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Overview
Description
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a nicotinamide core substituted with a 2-chlorophenyl and a 4-[(2-chlorophenyl)sulfanyl]phenyl group
Mechanism of Action
Mode of Action
It is known that the compound belongs to the carboxamide class of fungicides . Carboxamides typically work by binding to the enzyme succinate dehydrogenase in mitochondria, inhibiting fungal respiration
Biochemical Pathways
As a carboxamide fungicide, it may interfere with the tricarboxylic acid (tca) cycle, given its potential inhibition of succinate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol to obtain colorless block crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-difluorophenyl)nicotinamide: A similar nicotinamide derivative with different substituents on the phenyl ring.
Boscalid: Another nicotinamide derivative used as a fungicide, with a different substitution pattern on the phenyl ring.
Uniqueness
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS/c19-15-5-1-2-6-16(15)24-13-9-7-12(8-10-13)22-18(23)14-4-3-11-21-17(14)20/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLLCAQKRWUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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